Boc-Dab(Fmoc)-OH

説明

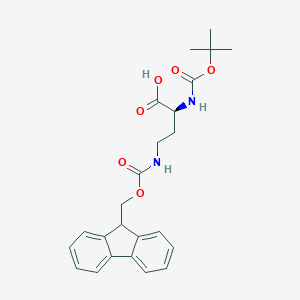

Boc-Dab(Fmoc)-OH (CAS 117106-21-5) is a dual-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features diaminobutyric acid (Dab) with orthogonal protecting groups:

- Boc (tert-butoxycarbonyl) on the α-amino group (acid-labile, removed via trifluoroacetic acid (TFA)).

- Fmoc (9-fluorenylmethyloxycarbonyl) on the β-amino group (base-labile, cleaved with piperidine or DBU).

This dual protection enables sequential deprotection, critical for synthesizing branched peptides, dendrimers, and complex architectures . This compound is commercially available with ≥98% purity (HPLC) and is compatible with Fmoc-based SPPS protocols .

特性

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDTTZGQUEOBL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Two-Step Protection Strategy

The synthesis of this compound typically follows a two-step sequential protection methodology, leveraging the orthogonal stability of Boc and Fmoc groups.

Step 1: α-Amino Protection with Boc

The α-amino group of Dab is first protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative protocol involves:

-

Dissolving Dab in a 1:1 (v/v) acetone-water mixture.

-

Adding Boc₂O (1.2 equivalents) dropwise at 0–10°C.

-

Adjusting the pH to 8.5–9.0 with 0.5 N NaOH and stirring for 4–6 hours.

-

Isolating Boc-Dab-OH via filtration or extraction, yielding 75–85% with ≥98% purity (HPLC).

Step 2: γ-Amino Protection with Fmoc

The γ-amino group is subsequently protected using Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester):

Alternative Route via Oxidative Deamination

A patent-derived method (CN105348147A) adapts oxidative deamination of protected glutamine precursors to streamline synthesis:

Step 1: Boc-Gln-OH to Boc-Dab-OH Conversion

-

Reacting Boc-Gln-OH with iodobenzene diacetate (DiPA) in ethyl acetate:acetonitrile:water (2:1:1).

-

Stirring at 20–30°C for 72 hours to achieve oxidative deamination.

Step 2: Fmoc Protection

-

Reacting Boc-Dab-OH with Fmoc-Osu under conditions identical to Section 1.1.

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent (Step 1) | Acetone-water (1:1) | Maximizes Boc₂O solubility |

| Temperature | 0–10°C (Step 2) | Prevents Fmoc degradation |

| Reaction time | 4–6 hours (Step 2) | Balances completion vs. side reactions |

Elevating Step 2 temperatures beyond 10°C risks Fmoc cleavage, reducing yields by 15–20%.

pH Control

Maintaining pH 7.5–8.0 during Fmoc-Osu coupling ensures efficient γ-amino activation while preserving Boc group integrity. Deviations below pH 7.0 result in incomplete Fmoc incorporation, while pH >8.5 accelerates hydroxide-mediated Fmoc hydrolysis.

Industrial-Scale Production

Process Intensification Strategies

-

Continuous Flow Reactors : Reduce Step 1 reaction time from 72 hours to 8–12 hours via pressurized (5 bar) flow systems.

-

In-line pH Monitoring : Automated feedback loops maintain pH within ±0.2 units, improving batch consistency.

-

Crystallization Optimization : Anti-solvent (n-hexane) addition enhances this compound recovery to 92%.

Quality Control Metrics

| Metric | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (C18, 0.1% TFA/ACN) |

| Residual Solvents | <500 ppm | GC-FID |

| Enantiomeric Excess | ≥99.5% | Chiral HPLC (Crownpak CR+) |

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions:

-

Deprotection Reactions: Boc-Dab(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups.

Boc Deprotection: This is typically achieved using in the presence of scavengers like or .

Fmoc Deprotection: This is achieved using a base such as in an organic solvent like .

-

Coupling Reactions: this compound is used in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) .

Major Products Formed:

Deprotected Amino Acid: After deprotection, the major product is .

Peptides: In coupling reactions, the major products are peptides where this compound is incorporated into the peptide chain.

科学的研究の応用

Chemistry:

Peptide Synthesis: Boc-Dab(Fmoc)-OH is widely used in the synthesis of peptides, which are essential in various fields of research and industry.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.

Industry:

Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic tools.

作用機序

Deprotection Mechanism:

Boc Group: The Boc group is removed by acid-catalyzed cleavage, where trifluoroacetic acid protonates the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a carbocation intermediate.

Fmoc Group: The Fmoc group is removed by base-catalyzed cleavage, where piperidine deprotonates the fluorenylmethyloxycarbonyl group, leading to the formation of a stable fluorenyl anion and the release of the amino group.

Molecular Targets and Pathways:

Peptide Synthesis: The primary target is the amino group of the growing peptide chain, where Boc-Dab(Fmoc)-OH is incorporated.

類似化合物との比較

Backbone Variations: Dab vs. Lys vs. Dap

Key Differences :

- Branching Efficiency : Lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) are preferred for dendrimer synthesis due to their longer side chains, enabling higher-generation branching .

- Steric Effects : Dab’s intermediate length balances flexibility and steric hindrance, making it suitable for hybrid peptide-polymer conjugates .

Protecting Group Positioning and Reactivity

Reactivity Insights :

- Orthogonality : this compound’s dual protection avoids side reactions during stepwise synthesis, unlike Fmoc-Cys(Trt)-OH, which suffers from racemization under harsh conditions .

- Deprotection Yield : Fmoc removal via piperidine in this compound is quantitative (>95%), whereas Trt removal in Fmoc-Cys(Trt)-OH requires prolonged TFA treatment .

Coupling Efficiency and Solubility

| Compound | Coupling Reagent | Solubility (DMF) | Coupling Yield |

|---|---|---|---|

| This compound | HCTU/6-Cl-HOBt | High | >90% |

| Fmoc-Arg(Pbf)-OH | DIC/HOBt/DMAP | Moderate | 93% |

| Fmoc-Lys(Boc)-OH | DCC/HOBt | High | 84–94% |

Notes:

Recommendations :

Hydrogel Formation

- This compound’s compact structure is less studied in hydrogels compared to Fmoc-Lys-Fmoc-OH, which forms stable networks via π-π stacking .

生物活性

Boc-Dab(Fmoc)-OH, or Boc-2,4-diaminobutyric acid (Fmoc protected) , is a compound of significant interest in peptide chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in drug development.

- Molecular Formula : C₁₈H₁₉N₂O₄

- Molecular Weight : 335.36 g/mol

- CAS Number : 117106-21-5

This compound is characterized by its dual protecting groups, which facilitate its use in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the Fmoc group protects the α-amino group, allowing for selective deprotection during peptide assembly.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves:

- Protection of the Amino Groups : The amino groups are protected using Boc and Fmoc strategies.

- Coupling Reactions : The protected Dab can be incorporated into peptides through standard coupling reactions using reagents like HATU or DIC.

- Deprotection : After peptide synthesis, the Boc and Fmoc groups can be removed to yield the free amino acid or peptide.

Table 1: Summary of Synthesis Steps for this compound

| Step | Description |

|---|---|

| 1. Protection | Boc and Fmoc groups added to Dab |

| 2. Coupling | Incorporation into peptides via SPPS |

| 3. Deprotection | Removal of protecting groups |

Biological Activity

This compound has been studied for its role in enhancing the biological activity of various peptides, particularly in antimicrobial applications. Its incorporation into peptide sequences has shown promising results against Gram-negative bacteria.

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides containing Boc-Dab exhibit enhanced antibacterial properties. For instance, a study highlighted that peptides synthesized with Boc-Dab showed significant activity against multi-drug-resistant strains of Pseudomonas aeruginosa .

- Peptide Macrocycles : In another investigation, macrocyclic peptides synthesized using this compound displayed potent antibacterial activity due to their ability to target outer membrane proteins (OMPs) essential for bacterial viability .

- Structure-Activity Relationship Analysis : A detailed SAR study indicated that variations in the side chains of Dab residues significantly influenced the antimicrobial potency of derived peptides . The presence of Dab residues was found to be critical for maintaining bactericidal activity.

Research Findings

Recent studies have focused on optimizing the use of this compound in peptide synthesis:

- Enhanced Binding Affinity : Peptides incorporating Boc-Dab demonstrated increased binding affinity to target proteins compared to traditional amino acids .

- Improved Stability : The stability of peptides synthesized with Boc-Dab was notably higher due to the steric hindrance provided by the bulky side chain .

Q & A

Q. What are the implications of this compound in material science applications?

- Methodological Answer : The Fmoc moiety promotes self-assembly into hydrogels or nanostructures. Protocols include:

- pH-Triggered Assembly : Dissolve in DMSO, dilute in PBS (pH 7.4), and incubate at 37°C.

- Characterization : TEM for morphology, rheology for mechanical properties.

- Applications : Drug delivery scaffolds or bio-templates for nanomaterials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。